molecular formula C20H20ClN3 B3396357 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline CAS No. 1016149-02-2

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Cat. No.: B3396357
CAS No.: 1016149-02-2
M. Wt: 337.8 g/mol
InChI Key: GYRZBCOYENNPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by chlorination and subsequent substitution reactions to introduce the chloro and piperidinyl groups . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline include other quinazoline derivatives like gefitinib and erlotinib, which are also tyrosine kinase inhibitors used in cancer therapy. What sets this compound apart is its unique substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties .

Similar Compounds

  • Gefitinib
  • Erlotinib
  • Lapatinib
  • Afatinib

These compounds share the quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .

Properties

IUPAC Name

6-chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZBCOYENNPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Reactant of Route 3
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.